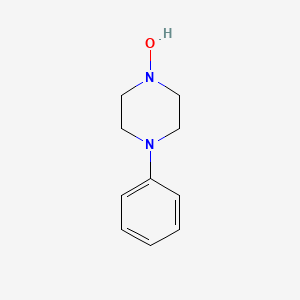

4-Phenylpiperazin-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87725-43-7 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-hydroxy-4-phenylpiperazine |

InChI |

InChI=1S/C10H14N2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2 |

InChI Key |

FIYPCBXQRMGEMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis in 4 Phenylpiperazin 1 Ol Research

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the structure of organic compounds. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework, functional groups, and electronic properties of 4-phenylpiperazin-1-ol.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. google.com IR and Raman spectroscopy are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. americanpharmaceuticalreview.com For molecules with a center of symmetry, the rule of mutual exclusion states that a vibration cannot be both IR and Raman active. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum provides information on polar bonds. americanpharmaceuticalreview.com For the related compound 1-phenylpiperazine (B188723), FT-IR spectra show characteristic bands for the C-H stretching vibrations of the piperazine (B1678402) ring at 2949, 2825, and 2818 cm⁻¹. researchgate.net The C-H stretching of the aromatic ring, N-H stretching, and C-N stretching also produce distinct signals. For this compound, a prominent, broad absorption band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, polarizable bonds, such as C-C bonds within the aromatic ring. americanpharmaceuticalreview.com In studies of 1-phenylpiperazine, the CH₂ stretching vibrations of the piperazine ring are observed. researchgate.net This technique would be valuable for analyzing the skeletal structure of this compound.

The table below summarizes key vibrational frequencies observed for the parent compound, 1-phenylpiperazine. researchgate.net

| Representative Vibrational Spectroscopy Data for 1-Phenylpiperazine | ||

|---|---|---|

| Technique | Vibrational Mode | Frequency (cm⁻¹) |

| FT-IR | CH₂ Stretching (Piperazine Ring) | 2949, 2825, 2818 |

| CH₂ Scissoring | 1452 | |

| Aromatic C-H Bending | 757 | |

| FT-Raman | CH₂ Stretching (Piperazine Ring) | 2935 |

| Ring Breathing (Phenyl) | 1002 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. docbrown.info It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. researchgate.netdocbrown.info

For this compound (C₁₀H₁₄N₂O), the monoisotopic mass is approximately 190.11 Da. The high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) that confirms this molecular weight. rsc.org The fragmentation of the molecular ion produces a range of positively charged fragments, which provides a molecular fingerprint. docbrown.info Common fragmentation patterns for phenylpiperazine derivatives involve cleavage of the piperazine ring and loss of side chains. derpharmachemica.com

| Predicted and Observed Mass Spectrometry Data | |

|---|---|

| Parameter | Value / Description |

| Molecular Formula | C₁₀H₁₄N₂O |

| Predicted Monoisotopic Mass | 190.1106 g/mol |

| Molecular Ion Peak (M⁺) | Expected at m/z ≈ 190 |

| Potential Key Fragments | Loss of •OH (m/z ≈ 173) |

| Fragments from piperazine ring cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Property Probing

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. oecd.org The absorption spectrum is related to the presence of chromophores, which are typically conjugated π-systems. In this compound, the phenyl ring acts as a chromophore. While specific UV-Vis absorption data for this compound are not detailed in the search results, studies on related derivatives like 9-methyl-2-(4-phenylpiperazin-1-yl)-alloxazine confirm the use of this technique to characterize their electronic properties. researchgate.net The spectrum of this compound would be expected to show absorption bands characteristic of the phenyl group.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide crucial data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and absolute stereochemistry. rsc.org Although a single crystal structure for this compound itself has not been reported in the provided literature, analyses of closely related compounds have been performed.

For instance, a powder X-ray diffraction study of (2RS,3RS)-5-amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol revealed that the piperazine ring adopts a stable chair conformation. nih.goviucr.org This is the expected low-energy conformation for a six-membered saturated heterocycle. Furthermore, crystallographic data is available for other derivatives, such as (1R,2R)-2-(4-phenylpiperazin-1-yl)-1,2-dihydronaphthalen-1-ol and various salts of 1-phenylpiperazine, which all contribute to a general understanding of the solid-state packing and conformational preferences of this class of compounds. rsc.orgnih.gov These studies consistently show the piperazine ring in a chair form and detail how intermolecular forces like hydrogen bonds stabilize the crystal lattice. iucr.orgnih.gov

Conformational Studies and Stereochemical Considerations

X-ray diffraction studies of various derivatives confirm this preference. In the crystal structure of (2RS,3RS)-5-amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol, the piperazine ring unequivocally adopts a chair conformation. nih.goviaea.orgresearchgate.net This conformation minimizes steric hindrance by placing larger substituents in equatorial positions.

Table 2: Dihedral Angles in Arylpiperazine Derivatives

| Compound Class/Molecule | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| Aripiprazole Polymorphs | Phenyl Ring | Piperazine Ring | 35.23 - 48.18 | mdpi.com |

| Molecule 'M1' (Indazole derivative) | Phenyl Ring | Piperazine Ring | 47.50 | mdpi.com |

| Molecule 'M2' (Indazole derivative) | Phenyl Ring | Piperazine Ring | 82.88 | mdpi.com |

| Molecule 'M1' (Coumarone derivative) | Phenyl Ring | Piperazine Ring | 48.47 | mdpi.com |

| Molecule 'M2' (Coumarone derivative) | Phenyl Ring | Piperazine Ring | 48.87 | mdpi.com |

The substitution pattern of this compound and its derivatives often leads to the presence of one or more stereocenters, resulting in chirality. For instance, the synthesis of (2RS,3RS)-5-amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalene-2-ol resulted in a racemic mixture of enantiomers. iaea.orgresearchgate.net The stereochemistry of these molecules can have a profound impact on their biological activity. Studies on hybrid aminotetralin-piperazine derivatives have shown that the (-)-isomer is often more potent and selective for dopamine (B1211576) receptors than the (+)-isomeric counterpart. researchgate.netacs.org

Given the stereospecificity of biological interactions, the development of methods for stereoselective synthesis is a critical area of research. These methods aim to produce a single enantiomer or diastereomer, avoiding the need for classical resolution of racemic mixtures. Common strategies include the use of chiral catalysts or chiral starting materials.

One reported approach involves the resolution of a racemic amine precursor using a chiral resolving agent, such as 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, to separate the enantiomers before further synthetic modifications. nih.gov Subsequent N-alkylation with reagents like ethyl bromoacetate (B1195939) can then be used to build the final hybrid molecule. nih.gov Other synthetic routes to create complex derivatives involve multi-step procedures starting from simpler building blocks. For example, 1,3,4-oxadiazole (B1194373) derivatives incorporating a phenylpiperazine moiety have been synthesized by first creating a core heterocyclic structure and then coupling it with the appropriate aryl piperazine. acs.org The development of stereoselective synthetic methods, such as organocatalyzed Michael additions, is an active field of research for producing chiral molecules with high enantiomeric purity. nagoya-u.ac.jp

Compound Names

Chemical Reactivity and Derivatization Strategies of 4 Phenylpiperazin 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group attached to the nitrogen atom (N-1) of the piperazine (B1678402) ring is a primary site for chemical modification. Its reactivity allows for the introduction of various functionalities through esterification, etherification, oxidation, and reduction reactions.

The N-hydroxyl group of 4-phenylpiperazin-1-ol can undergo esterification to form the corresponding O-acyl derivatives. While direct examples for this compound are not prevalent in the searched literature, the general reactivity of hydroxylamines suggests that acylation can be achieved using acylating agents like acyl chlorides or anhydrides. In the broader context of drug development, enzymatic acylation is a common strategy for the kinetic resolution of racemic alcohols. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have been successfully used to acylate similar hydroxyl-containing heterocyclic compounds, often using vinyl acetate (B1210297) as both the solvent and acyl donor. mdpi.com

Etherification reactions, such as the Williamson ether synthesis, provide a route to O-alkyl derivatives. This involves the deprotonation of the hydroxyl group with a base like sodium hydride (NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. acs.org For example, the hydroxyl group of a phenol (B47542) derivative was successfully reacted with epibromohydrin (B142927) in the presence of NaH in tetrahydrofuran (B95107) (THF) to yield the corresponding ether. acs.org This methodology is applicable to the N-hydroxyl group of this compound for the synthesis of various ethers.

The hydroxylamino moiety is susceptible to both oxidation and reduction. Oxidation of the hydroxyl group can lead to the formation of nitrones or other oxidized species, depending on the oxidizing agent and reaction conditions. Common oxidizing agents used for hydroxyl groups include potassium permanganate (B83412) and chromium trioxide. smolecule.com More specific and milder conditions, such as the Parikh-Doering oxidation (using a pyridine-sulfur trioxide complex), can be employed to convert hydroxyl groups to aldehydes or ketones. researchgate.net

Reduction of the N-hydroxyl group would yield the corresponding 1-phenylpiperazine (B188723). Common reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are often used for the reduction of various functional groups. smolecule.com The specific conditions for the reduction of this compound would determine the final product.

Reactions at the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. The nitrogen at position 4 (N-4), attached to the phenyl group, is a tertiary amine. The nitrogen at position 1 is part of the N-hydroxylamino group, but the secondary amine character at N-4 is a key site for derivatization. However, the provided outline focuses on the piperazine nitrogens in general, and N-4 is the most reactive site for alkylation and acylation in derivatives where the N-1 hydroxyl is absent or protected. In the context of 4-phenylpiperazine (the reduced form of the title compound), the secondary amine is readily functionalized.

N-alkylation of the piperazine nitrogen is a common strategy to introduce diverse side chains. evitachem.comevitachem.comvulcanchem.com This is typically achieved by reacting the piperazine with an alkyl halide, such as ethyl bromoacetate (B1195939) or chloroacetyl chloride, often in the presence of a base like potassium carbonate (K2CO3) or triethylamine (B128534) to neutralize the acid formed during the reaction. researchgate.netnih.gov Reductive amination is another powerful method for N-alkylation, where a ketone or aldehyde is reacted with the piperazine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net

N-acylation and N-sulfonylation reactions introduce amide and sulfonamide functionalities, respectively. nih.gov These reactions are typically performed by treating the piperazine with acyl chlorides, sulfonyl chlorides, or anhydrides. nih.govresearchgate.net For instance, various 4-substituted-1-phenylpiperazine derivatives have been synthesized through amidation and sulfonamidation using different acid halides and sulfonyl halides in the presence of triethylamine. nih.gov Stable and chemoselective N-acylating reagents, such as 2-acyl-4,5-dichloropyridazin-3-ones, can also be employed under neutral conditions. organic-chemistry.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions on the Piperazine Moiety

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate, K2CO3 | Ester-containing piperazine derivative | researchgate.netnih.gov |

| N-Alkylation | Chloroacetyl chloride, triethylamine | α-Chloro amide intermediate | researchgate.net |

| Reductive Amination | Ketone/Aldehyde, NaBH(OAc)3 | N-Alkyl piperazine derivative | researchgate.net |

| N-Acylation | Acyl halide, triethylamine | N-Acyl piperazine (amide) | nih.gov |

This table is interactive. Click on the headers to sort.

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a secondary amine like a phenylpiperazine derivative. nih.govwikipedia.org This reaction is a powerful tool for C-C bond formation and the introduction of an aminoalkyl group. acad.ro In this reaction, the secondary amine (the N-4 of a piperazine derivative) reacts with formaldehyde (B43269) to form an electrophilic iminium ion. wikipedia.org This ion is then attacked by a nucleophilic carbon atom of a compound with an active hydrogen, such as a phenol, ketone, or another electron-rich system, to form the "Mannich base". evitachem.comnih.govacad.ro 4-Phenylpiperazine has been specifically used as the amine component in Mannich reactions with substrates like n-propyl gallate to create novel aminomethyl derivatives. acad.ro

Table 2: Components of the Mannich Reaction

| Component | Role | Example | Reference(s) |

|---|---|---|---|

| Amine | Forms iminium ion | 4-Phenylpiperazine | acad.romdpi.com |

| Aldehyde | Reacts with amine | Formaldehyde | evitachem.commdpi.com |

This table is interactive. Click on the headers to sort.

Functionalization of the Phenyl Moiety

Common functionalization reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of phenylpiperazine derivatives has been achieved using fuming nitric acid (HNO3), which typically installs a nitro group at the para-position of the phenyl ring, although other isomers can also be formed. nih.gov The introduction of substituents like halogens or alkyl groups can also be accomplished through standard electrophilic substitution protocols. bohrium.com These functionalized phenyl rings can then serve as handles for further modifications, such as reduction of a nitro group to an amine, which can then be acylated or alkylated. nih.gov The functionalization of the chalcone (B49325) scaffold, a related chemical structure, often involves modifying the phenyl rings to tune biological activity. nih.gov

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. lkouniv.ac.inscribd.com The piperazine moiety, particularly the nitrogen atom attached to the phenyl ring, influences the regioselectivity of this substitution. The lone pair of electrons on this nitrogen can be donated to the ring, activating it towards electrophilic attack. lkouniv.ac.in This electron-donating effect typically directs incoming electrophiles to the ortho and para positions of the phenyl ring. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) to the aromatic ring, usually in the presence of a Lewis acid catalyst. lkouniv.ac.in

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. uomustansiriyah.edu.iq The acylium ion generated in Friedel-Crafts acylation is stable and less prone to rearrangement. lkouniv.ac.in

The specific conditions and outcomes of these reactions on this compound would depend on the nature of the electrophile and the reaction conditions employed. The electron-donating piperazine ring would facilitate these reactions and primarily yield ortho and para substituted products. lkouniv.ac.in

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. wiley-vch.de Other metals like copper, nickel, and rhodium are also utilized. researchgate.net

For this compound, derivatization via cross-coupling would typically involve first introducing a halide (e.g., bromine, iodine) onto the phenyl ring through electrophilic aromatic substitution, as described previously. This halogenated derivative can then participate in various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron compound. wiley-vch.de

Heck Coupling: Reaction with an alkene. eie.gr

Sonogashira Coupling: Reaction with a terminal alkyne. wiley-vch.de

Stille Coupling: Reaction with an organotin compound. wiley-vch.de

Negishi Coupling: Reaction with an organozinc compound. wiley-vch.de

These reactions allow for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, onto the phenyl ring of the this compound scaffold, significantly expanding the chemical space of its derivatives. Recent advancements have also explored the use of nickel and visible light for thioetherification cross-coupling reactions, which could be applicable for creating sulfur-containing derivatives. uni-regensburg.de

Synthesis of Novel Derivatives and Analogs Utilizing the this compound Scaffold

The this compound core is a valuable building block for constructing more complex molecules with potential applications in medicinal chemistry and materials science. Its structural features allow for its incorporation into larger heterocyclic systems, the development of various functional derivatives, and the design of hybrid molecules.

Incorporation into Heterocyclic Systems (e.g., quinolin-8-ol, oxadiazole, thiazolo[3,2-b]Current time information in Bangalore, IN.sorbonne-universite.fracs.orgtriazole)

The reactivity of the piperazine nitrogen atoms in this compound facilitates its linkage to other heterocyclic structures.

Quinolin-8-ol Derivatives: Derivatives incorporating the quinolin-8-ol moiety have been synthesized by reacting 1-phenylpiperazine with 5-(chloromethyl)quinolin-8-ol. jmaterenvironsci.com This results in the formation of 5-((4-phenylpiperazin-1-yl)methyl)quinolin-8-ol. jmaterenvironsci.comresearchgate.net The synthesis is typically a nucleophilic substitution reaction carried out in the presence of a base like triethylamine. jmaterenvironsci.comresearchgate.net The structures of these compounds are confirmed using techniques like 1H NMR and 13C NMR. jmaterenvironsci.com

Oxadiazole Derivatives: The this compound scaffold has been successfully integrated into molecules containing 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings. sorbonne-universite.fracs.orgbohrium.comresearchgate.net The synthesis often involves a multi-step process. For instance, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol can be reacted with aryl piperazine derivatives to yield the corresponding 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol derivatives. acs.orgresearchgate.net These intermediates can be further modified, for example, by reaction with epibromohydrin followed by ring-opening with amines to produce more complex structures. sorbonne-universite.fracs.orgresearchgate.net

Thiazolo[3,2-b] Current time information in Bangalore, IN.sorbonne-universite.fracs.orgtriazole Derivatives: The synthesis of thiazolo[3,2-b] Current time information in Bangalore, IN.sorbonne-universite.fracs.orgtriazole derivatives often starts with the formation of a 1,2,4-triazole (B32235) ring. farmaciajournal.com This can be achieved by the cyclization of acylthiosemicarbazides. farmaciajournal.com The resulting mercapto-triazoles can then be condensed with α-halogenoketones to form the fused thiazolo[3,2-b] Current time information in Bangalore, IN.sorbonne-universite.fracs.orgtriazole system. farmaciajournal.comresearchgate.net The 4-phenylpiperazine moiety can be introduced by reacting a suitable intermediate, such as a 1,2,4-triazole-3-thione, with a substituted piperazine and formaldehyde in a Mannich-type reaction. mdpi.comnih.gov

Development of Carbamic Acid Esters and Methanethione Derivatives

Carbamic Acid Esters: Carbamic acid ester derivatives of this compound have been synthesized and evaluated for their biological activities. nih.gov A series of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives were prepared as part of a discovery strategy. nih.gov Another study focused on hybrid molecules containing a carbamoyloxy bridge, a 2-hydroxypropan-1,3-diyl chain, and a 4-(substituted phenyl)piperazin-1-ium-1-yl fragment. mdpi.com The synthesis of these compounds often involves reacting an appropriate alcohol with an isocyanate to form the carbamate (B1207046) linkage.

Methanethione Derivatives: A series of aryl(4-phenylpiperazin-1-yl)methanethione derivatives has been designed and synthesized. researchgate.net These compounds were evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The synthesis of these thione derivatives likely involves the reaction of a corresponding amide or ketone with a thionating agent such as Lawesson's reagent.

Hybrid Molecule Design and Synthesis

The concept of hybrid molecules involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. The this compound scaffold has been utilized in the design of such hybrids.

For example, hybrid molecules combining the 4-phenylpiperazine moiety with an aminotetralin structure have been developed. acs.org Specifically, 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol and its bioisosteric heterocyclic analogues have been synthesized and studied. acs.orgacs.org The synthesis of these hybrids involves multi-step reaction sequences to link the different pharmacophoric units. Other research has focused on creating symmetric sephin 1-ISRIB hybrids, where the 4-phenylpiperazine moiety is incorporated into a larger, symmetric molecular architecture. unimi.it These synthetic strategies highlight the utility of the this compound scaffold as a versatile building block in the rational design of complex and potentially bioactive molecules.

Computational Chemistry and Theoretical Investigations of 4 Phenylpiperazin 1 Ol Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-Phenylpiperazin-1-ol systems. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and structural properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mpg.de By focusing on the electron density, DFT can accurately predict various molecular properties. For systems related to this compound, DFT calculations, often using hybrid functionals like B3LYP, have been employed to understand their electronic characteristics. researchgate.netresearchgate.netresearchgate.net

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net For instance, a smaller energy gap suggests higher reactivity.

In a study on bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate, DFT calculations at the B3LYP/6-31G(d) level were used to compute the frontier molecular orbitals, which helped in understanding the chemical reactivity and identifying the electrophilic and nucleophilic sites. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEPS) maps, reveals regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of a this compound related compound

| Parameter | Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Dipole Moment | Value |

Energetic Analysis of Reaction Pathways and Transition States

Computational methods are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface. This involves identifying stationary points, such as reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy of a reaction, a key factor in its kinetics.

For reactions involving derivatives of 4-phenylpiperazine, computational studies have been used to explore reaction pathways. For example, in the context of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, ab initio metadynamics (AIMtD) simulations were used to investigate the triflylation of phenylpiperazine. rsc.orgchemrxiv.org These simulations revealed a termolecular transition state and quantified the associated activation barriers. rsc.orgchemrxiv.org Such analyses can help in understanding the role of catalysts and reaction conditions. For instance, comparing the activation energies of different pathways can explain the observed selectivity in a reaction. nih.gov

Table 2: Calculated Activation Energies for a Hypothetical Reaction of a 4-Phenylpiperazine Derivative

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) |

| Pathway A | None | Value |

| Pathway B | Catalyst X | Value |

| Pathway C | Catalyst Y | Value |

Note: The values in this table are illustrative and would be derived from specific computational studies on the reactivity of this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic properties, which is crucial for the characterization and identification of molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov Theoretical predictions of chemical shifts for 1-phenylpiperazine (B188723) have shown good agreement with experimental data, aiding in the correct assignment of spectral signals. researchgate.netresearchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are also performed using DFT. koreascience.krmdpi.com A comparison between calculated and experimental vibrational spectra can confirm the molecular structure and provide insights into the nature of chemical bonds. koreascience.kr For instance, studies on precursors of benzovesamicol (B1254894) analogues, which contain the 4-phenylpiperazin-1-yl moiety, have utilized DFT to predict vibrational frequencies. koreascience.kr

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a 4-Phenylpiperazine Moiety

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C1' (ipso) | Value | Value |

| C2'/C6' (ortho) | Value | Value |

| C3'/C5' (meta) | Value | Value |

| C4' (para) | Value | Value |

| C2/C6 (piperazine) | Value | Value |

| C3/C5 (piperazine) | Value | Value |

Note: The data presented would be sourced from specific experimental and computational NMR studies of this compound or closely related structures.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms in the system. cresset-group.com This allows for the exploration of conformational changes and intermolecular interactions over time.

Conformational Dynamics and Flexibility Analysis

MD simulations are particularly useful for studying the flexibility and conformational preferences of molecules like this compound. cresset-group.com The piperazine (B1678402) ring can adopt different conformations (e.g., chair, boat, twist-boat), and the phenyl group can rotate. MD simulations can reveal the relative energies of these conformers and the energy barriers between them. mdpi.com

By analyzing the trajectory of the simulation, one can identify the most populated conformational states and understand how the molecule's shape fluctuates over time. nih.govrsc.org This information is crucial for understanding how the molecule might interact with biological targets or other molecules. Root Mean Square Deviation (RMSD) is a common metric used to assess the stability of the molecule's conformation during the simulation. nih.gov

Intermolecular Interactions and Adsorption Mechanisms

MD simulations are powerful tools for studying how molecules interact with each other and with surfaces. For instance, simulations can model the adsorption of a molecule onto a material's surface, providing insights into the adsorption mechanism. frontiersin.orgdergipark.org.tr

In the context of corrosion inhibition, MD simulations have been used to study the interaction of inhibitors containing the 4-phenylpiperazine moiety with metal surfaces. researchgate.netresearch-nexus.net These simulations can reveal the orientation of the inhibitor molecule on the surface and the nature of the intermolecular forces (e.g., van der Waals, electrostatic interactions, hydrogen bonds) that govern the adsorption process. researchgate.netfrontiersin.orgresearch-nexus.net This understanding is critical for designing more effective corrosion inhibitors. Statistical physics modeling can also be integrated with simulation results to further elucidate adsorption mechanisms. researchgate.net

Structure-Activity Relationship (SAR) Modeling at the Molecular Level

Computational chemistry provides powerful tools for understanding the relationship between the three-dimensional (3D) structure of a molecule and its potential interactions. For derivatives containing the this compound scaffold, 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies have been instrumental in elucidating the key structural features that govern their molecular field interactions. nih.gov Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in this area. nih.gov

These studies involve creating a statistical model that correlates the variation in the interaction potential of a series of compounds with their structural differences. To achieve this, the molecules are first aligned based on a common substructure. For 4-phenylpiperazine derivatives, both atom-based and flexible alignment methods have been utilized. nih.gov The process also requires the assignment of atomic charges, with methods like Gasteiger-Hückel and AM1 being employed. nih.gov

The CoMFA method calculates steric and electrostatic fields around the aligned molecules, while CoMSIA provides a more detailed analysis by considering additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The results of these analyses are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to changes in interaction profiles.

For a series of hybrid molecules incorporating the 4-phenylpiperazine moiety, SAR studies have identified several critical structural elements. nih.govacs.orgresearchgate.net For instance, investigations into aminotetralin-piperazine hybrids have shown that the location of hydroxyl groups on aromatic rings and the length of linker chains significantly influence molecular properties. acs.orgresearchgate.net A comparative study on a set of 45 structurally related ligands demonstrated that the presence of a carbonyl group (C=O) attached to the piperazine ring and a hydrophobic biphenyl (B1667301) ring were among the most important features influencing the molecular field. nih.gov These findings underscore the utility of 3D-QSAR in identifying specific molecular fragments and properties that are crucial for tuning the interaction potential of a compound. nih.gov

Table 1: Summary of 3D-QSAR Findings for 4-Phenylpiperazine Derivatives

| SAR Feature | Method(s) Used | Observation | Reference |

|---|---|---|---|

| Alignment & Charge Calculation | CoMFA, CoMSIA | Flexible alignment produced superior CoMFA models; atom-based alignment was better for CoMSIA models. Gasteiger-Hückel and AM1 charges were used. | nih.gov |

| Key Structural Groups | CoMFA, CoMSIA | The presence of a carbonyl (C=O) group on the piperazine ring was identified as a significant feature. | nih.gov |

| Hydrophobicity | CoMFA, CoMSIA | A hydrophobic biphenyl ring was found to be an important contributor to the molecular field. | nih.gov |

| Isomeric Effects | SAR Studies | For certain aminotetralin-piperazine hybrids, the (-)-isomer was generally more potent in its interactions than the (+)-isomeric counterpart. | acs.orgresearchgate.net |

| Linker Length | SAR Studies | In catechol-containing derivatives, a shorter two-methylene linker resulted in different affinity and selectivity profiles compared to a longer four-methylene linker. | acs.orgresearchgate.net |

Lipophilicity Studies Using Computational Methods

Lipophilicity, typically expressed as the logarithm of the partition coefficient (log P), is a fundamental physicochemical property that influences a molecule's behavior in different environments. Computational methods are widely used to estimate the lipophilicity of compounds, offering a rapid alternative to experimental techniques like the shake-flask method or reversed-phase chromatography. mdpi.comresearchgate.net

For derivatives of 4-phenylpiperazine, various computational approaches have been employed to calculate log P values. nih.govmedicalresearchjournal.org These methods are generally based on either atomic or fragmental contributions, where the structure is deconstructed and the log P is calculated by summing the values of its constituent parts. Commonly used programs and algorithms include:

CLOGP: A fragment-based method that is widely used in the pharmaceutical industry. medicalresearchjournal.org

MLOGP: A method based on topological descriptors that accounts for a wider range of structural features. medicalresearchjournal.org

ALOGPs: An atom-based method that assigns lipophilicity contributions to individual atoms. medicalresearchjournal.org

Pallas and CAChe programs: Software that incorporates algorithms for predicting lipophilicity. nih.gov

Studies on a series of α-(4-phenylpiperazin-1-yl)-γ-phthalimidobutyramides have compared computationally derived log P values with those determined experimentally using reversed-phase thin-layer chromatography (RP-TLC) and high-performance liquid chromatography (RP-HPLC). nih.gov Such comparisons are crucial for validating the accuracy of the in silico models. mdpi.com It has been noted that the reliability of different calculation methods can vary, and for a given class of compounds, predicted log P values can differ by up to two units depending on the approach used. mdpi.com

For a series of N-arylpiperazine derivatives, a comparison between calculated and experimental log P values revealed the strengths and weaknesses of different methods. medicalresearchjournal.org For example, the CLOGP method was found to be less sensitive to positional isomerism in some cases. The accuracy of a predictive method is often assessed by calculating the Absolute Average Residual Sums (AARS) between predicted and experimental values. An AARS value below 0.5 is generally considered acceptable. medicalresearchjournal.org These studies highlight the importance of selecting the appropriate computational tool and validating its predictions against experimental data whenever possible. medicalresearchjournal.orgmdpi.com

Table 2: Comparison of Calculated Lipophilicity (log P) for a Series of N-Arylpiperazine Derivatives Using Different Computational Methods

| Compound Type | Experimental log P (log Pexp) | CLOGP 4.0 | MLOGP | ALOGP |

|---|---|---|---|---|

| ortho-alkoxyphenylcarbamates | 3.93 - 4.90 | 5.25 | 3.61 - 4.54 | 4.31 - 5.56 |

| meta-alkoxyphenylcarbamates | 3.93 - 4.90 | 5.25 | 3.61 - 4.54 | 4.31 - 5.56 |

| para-alkoxyphenylcarbamates | 3.93 - 4.90 | 5.25 | 3.61 - 4.54 | 4.31 - 5.56 |

Data derived from descriptive findings in the literature for ortho-/meta-/para-alkoxyphenylcarbamic acid derivatives containing a 4-(3-trifluoromethylphenyl)piperazin-1-yl fragment. medicalresearchjournal.org The table illustrates the variability between different computational methods and their handling of positional isomers.

Role of 4 Phenylpiperazin 1 Ol As a Key Synthetic Intermediate and Building Block

Precursor in Complex Organic Molecule Synthesis

The synthesis of complex organic molecules is a significant challenge in modern chemistry, aiming to construct intricate structures that often feature multiple functional groups and stereocenters. solubilityofthings.com 4-Phenylpiperazin-1-ol and its related structures serve as crucial precursors in these multi-step synthetic pathways. smolecule.com The piperazine (B1678402) ring can be strategically incorporated into larger molecules, influencing properties such as solubility and the ability to interact with biological targets. evitachem.com

For instance, the phenylpiperazine moiety is often introduced into a growing molecular framework through N-alkylation or coupling reactions. smolecule.comevitachem.com In the synthesis of 6-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one, the 4-phenylpiperazine group is added via coupling reactions to a pre-formed pyrimidine (B1678525) core. smolecule.com Similarly, the synthesis of 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol involves the N-alkylation of an intermediate with 1-phenylpiperazine (B188723). evitachem.com These reactions demonstrate how the phenylpiperazine unit can be efficiently integrated, serving as a fundamental component in the assembly line-style construction of complex, biologically relevant molecules. bris.ac.uk

Scaffold for the Construction of Heterocyclic Systems

The 4-phenylpiperazine structure is an exceptionally useful scaffold for building a diverse array of heterocyclic systems. sigmaaldrich.comacs.org Its secondary amine nitrogen atoms allow for the straightforward incorporation of two different N-substituents, making it a versatile hub for molecular elaboration. researchgate.net Researchers have successfully used this scaffold to synthesize various classes of heterocyclic compounds, including oxadiazoles, quinolines, and pyrimidines. smolecule.comevitachem.comacs.orgresearchgate.net

Recent research highlights the synthesis of novel 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives that incorporate a (4-phenylpiperazin-1-yl)methyl group. acs.orgresearchgate.net In these syntheses, a chloromethyl-oxadiazole intermediate is treated with aryl piperazine derivatives to yield the final products. acs.org This methodology has proven effective, providing good yields and demonstrating a broad substrate scope for creating new biologically interesting molecules. acs.orgresearchgate.net The phenoxazine (B87303) and phenothiazine (B1677639) scaffolds have also been combined with a (4-phenylpiperazin-1-yl)methanone linker to produce potent inhibitors of tubulin polymerization. acs.org

The following table summarizes various heterocyclic systems constructed using the 4-phenylpiperazine scaffold.

| Starting Scaffold/Intermediate | Reagent | Resulting Heterocyclic System | Significance | Reference |

| 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | 1-Phenylpiperazine | 3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol | Synthesis of novel 1,3,4-oxadiazole derivatives with potential biological activity. | acs.org |

| 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenol | 1-Phenylpiperazine | 3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-olamine | Development of a methodology for creating new 1,2,4-oxadiazole derivatives. | researchgate.net |

| 8-hydroxyquinoline derivative | 1-Phenylpiperazine | 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol | Serves as a lead compound in medicinal chemistry. | evitachem.com |

| Pyrimidine core | 1-Phenylpiperazine | 6-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one | A complex organic molecule with potential pharmacological activity in neurological disorders. | smolecule.com |

| Phenoxazine-3-carbonitrile | (4-(3-methoxyphenyl)piperazine-1-carbonyl) chloride | 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile | Creation of potent tubulin polymerization inhibitors for cancer research. | acs.org |

Application in Target-Oriented Synthesis of Research Probes

The phenylpiperazine scaffold is instrumental in the target-oriented synthesis of specialized molecular probes used in scientific research. A notable example is the development of radiolabeled ligands for positron emission tomography (PET) imaging. Molecules containing piperazine substructures have demonstrated a high binding affinity for the sigma-1 receptor (σ1R), which is overexpressed in many types of cancer. rsc.orgrsc.org

Leveraging this, researchers identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential σ1R-targeting ligand through molecular docking studies. rsc.org This led to the design and synthesis of its fluoroethoxy analogue, 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ), as a PET radiotracer. rsc.org The synthesis was achieved in a one-pot, two-step process, yielding the radiotracer with high purity. rsc.org In vitro and in vivo studies confirmed that [18F]FEt-PPZ specifically binds to σ1R and shows significant tumor uptake in animal models, demonstrating the utility of the phenylpiperazine scaffold in creating sophisticated research probes for cancer diagnostics. rsc.orgrsc.org

Below is a table detailing research probes derived from phenylpiperazine structures.

| Parent Compound | Modification | Resulting Research Probe | Target | Application | Reference |

| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) | Radiofluorination with [18F]fluoroethyl tosylate | [18F]FEt-PPZ | Sigma-1 Receptor (σ1R) | PET imaging of tumors expressing σ1R. | rsc.orgrsc.org |

Chiral Pool Derivations from this compound Analogs

While this compound itself is achiral, its derivatives can contain stereocenters, making them valuable in asymmetric synthesis. The synthesis of enantiomerically pure compounds is critical in drug development, and chiral building blocks derived from phenylpiperazine analogs are useful for this purpose. cymitquimica.comsolubilityofthings.com

One key method to obtain these chiral building blocks is through the kinetic resolution of racemic mixtures. For example, the racemic quinolone 2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one was successfully resolved using an enzymatic acylation reaction. nih.gov The enzyme, lipase (B570770) from Candida antarctica B (CAL-B), selectively acylated one enantiomer, allowing for the separation of the two. nih.gov This process yielded the (R)-acetate and the unreacted (S)-quinolone, both with high enantiomeric excess (96% and 98% ee, respectively). nih.gov

Such resolutions provide access to enantiopure phenylpiperazine-containing intermediates. These intermediates can then be used as part of the "chiral pool," serving as starting materials for the synthesis of complex, single-isomer chiral drugs, where specific stereochemistry is often essential for therapeutic activity.

Exploration of Biological Interactions in Research Models in Vitro and Mechanistic Studies

Investigation of Receptor Binding Affinities in Recombinant Systems

Derivatives of 4-phenylpiperazine have been synthesized and evaluated for their binding affinities to a range of neuroreceptors, highlighting their potential as selective ligands.

Dopamine (B1211576) Receptors: A series of N-phenylpiperazine analogs have demonstrated selective binding to the D3 dopamine receptor over the D2 subtype. nih.gov For instance, certain 4-thiophene-3-yl-benzamide N-phenylpiperazines and 4-thiazolyl-4-ylbenzamide N-piperazine analogs exhibit high D3 receptor affinity (Kᵢ = 1.4–43 nM and 2.5–31 nM, respectively) and significant D3 vs. D2 selectivity (67–1831-fold and 73–1390-fold, respectively). nih.gov The selectivity is attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site of the D3 receptor, while the benzamide (B126) portion interacts with a unique secondary binding site. nih.gov One specific compound, N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide, displayed a very high affinity for the D3 receptor (Kᵢ = 0.39 ± 0.04 nM) with 136-fold selectivity over the D2 receptor. mdpi.com

Sigma Receptors: Researchers have synthesized 1-phenylpiperazine (B188723) derivatives that bind to sigma receptors with high affinity (Kᵢ = 1-10 nM) without significant interaction with phencyclidine or dopamine receptors. nih.govacs.org This suggests that the 1-phenylpiperazine scaffold can mimic the 2-phenylaminoethane moiety, a known sigma receptor ligand. nih.govacs.org

Other Neuroreceptors: The binding profile of some derivatives extends to other receptors. For example, the aforementioned D3-selective antagonist also showed lower affinities for D1 (Kᵢ = 2290 ± 340 nM), D4 (Kᵢ = 300 ± 100 nM), 5-HT₁ₐ (Kᵢ = 92.3 ± 8.0 nM), 5-HT₂ₐ (Kᵢ = 19.7 ± 1.4 nM), and 5-HT₂꜀ (Kᵢ = 51 ± 11 nM) receptors. mdpi.com

Table 1: Receptor Binding Affinities of Selected 4-Phenylpiperazine Derivatives

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity |

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | D3 Dopamine | 1.4–43 nM | 67–1831-fold vs. D2 |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs | D3 Dopamine | 2.5–31 nM | 73–1390-fold vs. D2 |

| N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide | D3 Dopamine | 0.39 ± 0.04 nM | 136-fold vs. D2 |

| 1-Phenylpiperazine derivatives | Sigma | 1-10 nM | High |

| N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide | D1 Dopamine | 2290 ± 340 nM | Lower Affinity |

| N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide | D4 Dopamine | 300 ± 100 nM | Lower Affinity |

| N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide | 5-HT₁ₐ | 92.3 ± 8.0 nM | Lower Affinity |

| N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide | 5-HT₂ₐ | 19.7 ± 1.4 nM | Lower Affinity |

| N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide | 5-HT₂꜀ | 51 ± 11 nM | Lower Affinity |

Enzyme Inhibition Kinetics in Cell-Free Assays (e.g., acetylcholinesterase, butyrylcholinesterase, α-glucosidase)

The inhibitory potential of 4-phenylpiperazine derivatives against various enzymes has been a key area of investigation.

Cholinesterases: Several studies have focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the breakdown of acetylcholine. nih.govdergipark.org.trdergipark.org.tr A series of piperazine (B1678402) derivatives demonstrated IC₅₀ values in the range of 4.59–6.48 µM for AChE and 4.85–8.35 µM for BChE. nih.gov Kinetic studies revealed that some of these compounds act as non-competitive inhibitors of AChE. dergipark.org.trdergipark.org.tr For example, one derivative with a chloro substituent was identified as a potent and selective inhibitor of AChE. dergipark.org.tr The piperazine ring is believed to interact with the catalytic site of AChE. dergipark.org.tr

α-Glucosidase: Derivatives of 4-phenylpiperazine have also been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net Studies on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives showed potent, noncompetitive inhibition of α-glucosidase. nih.govresearchgate.net Molecular docking and kinetic studies suggest that these compounds bind to an allosteric site near the enzyme's active site. nih.gov The inhibitory activity is influenced by substitutions on the phenyl ring and the length of the oxoalkyl groups. nih.gov For instance, a derivative with a 4-chlorophenyl substitution (PC1) was the most potent inhibitor with a Kᵢ value of 5.75 μM. nih.gov

Table 2: Enzyme Inhibition Data for 4-Phenylpiperazine Derivatives

| Enzyme | Derivative Class | Inhibition Data (IC₅₀/Kᵢ) | Mode of Inhibition |

| Acetylcholinesterase (AChE) | Piperazine derivatives | IC₅₀: 4.59–6.48 µM | Non-competitive |

| Butyrylcholinesterase (BChE) | Piperazine derivatives | IC₅₀: 4.85–8.35 µM | Not specified |

| α-Glucosidase | 4-(dimethylaminoalkyl)piperazine-1-carbodithioates | Kᵢ: 5.75–12.70 µM | Non-competitive (Allosteric) |

Modulation of Cellular Pathways in Research Cell Lines

The effects of 4-phenylpiperazine derivatives on cellular pathways have been investigated in various research cell lines, revealing their potential as antiproliferative and cytotoxic agents.

In Vitro Cytotoxicity and Antiproliferative Studies in Research Cell Models

Numerous studies have demonstrated the cytotoxic and antiproliferative activities of 4-phenylpiperazine derivatives against a range of human cancer cell lines.

A novel piperazine derivative, (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC), exhibited a strong suppressive effect on human liver cancer cells (SNU-475 and SNU-423) with IC₅₀ values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively. nih.gov

A series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline showed broad-spectrum antiproliferative activity against lung (A549), breast (MCF-7), cervical (HeLa), and colorectal (HT29, HCT-116) cancer cell lines, with IC₅₀ values ranging from 1.47 to 11.83 μM. nih.gov

Piperazine-containing derivatives of natural products have also shown potent anticancer activity. nih.govtandfonline.com For example, a derivative of ursolic acid with a piperazine moiety displayed significant antiproliferative activity against several cancer cell lines, with IC₅₀ values ranging from 5.40 µM to 18.97 µM. nih.govtandfonline.com

Mechanistic Investigations of Cellular Responses (e.g., tubulin polymerization inhibition)

Mechanistic studies have provided insights into how these compounds exert their cytotoxic effects.

Tubulin Polymerization Inhibition: A significant mechanism of action for some phenylpiperazine derivatives is the inhibition of tubulin polymerization. nih.gov Naftopidil, a phenylpiperazine derivative, was found to bind directly to α- and β-tubulin, thereby inhibiting their polymerization. nih.gov This leads to cell cycle arrest and growth inhibition in various cell types, including cancer cells. nih.gov Other phenylpiperazine derivatives have also been shown to inhibit tubulin polymerization, suggesting this is a characteristic feature of the phenylpiperazine structure. nih.gov

Cell Cycle Arrest and Apoptosis: Many piperazine derivatives induce cell cycle arrest, typically at the G2/M or S phase, and promote apoptosis. nih.govtandfonline.com For instance, some derivatives cause an increase in caspase-3 activity, a key enzyme in the apoptotic pathway. nih.govtandfonline.com

Modulation of Epithelial Permeability: Certain piperazine derivatives can enhance the permeability of epithelial cell monolayers by increasing myosin-mediated contraction, which leads to the disruption of cell-cell junctions. acs.org

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of 4-phenylpiperazine derivatives.

Antiproliferative Activity: SAR studies have shown that the nature and position of substituents on the phenyl ring and the piperazine moiety significantly influence antiproliferative potency. nih.gov For example, in a series of 2,4-diaminoquinazoline derivatives, specific substitutions on the piperazine ring led to the most active compounds. nih.gov Similarly, for some natural product hybrids, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) resulted in a marked decrease in activity. nih.govtandfonline.com

Enzyme Inhibition: In the context of α-glucosidase inhibition, SAR analysis revealed that halogen substitutions on the benzene (B151609) ring and the length of the oxoalkyl groups are critical for inhibitory activity. nih.gov A 4-chlorophenyl substitution was found to be particularly effective. nih.gov

Antimicrobial Activity: For antimicrobial activity, the presence of electron-withdrawing groups, such as a nitro group on the phenyl ring attached to the piperazine, often enhances efficacy. tandfonline.com

Antimicrobial Activity Screening in Bacterial and Fungal Strains (In Vitro)

Derivatives of 4-phenylpiperazine have been screened for their antimicrobial activity against a variety of bacterial and fungal strains, with many showing promising results.

Antibacterial Activity: A range of N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. tandfonline.comnih.govsci-hub.se The minimum inhibitory concentration (MIC) values for some of these compounds are in the low micromolar range. tandfonline.com

Antifungal Activity: Several piperazine derivatives have also exhibited good antifungal activity against strains such as Candida albicans and Aspergillus niger. tandfonline.comapjhs.com In some cases, the antifungal activity was found to be more pronounced than the antibacterial activity. tandfonline.com Certain derivatives have been shown to suppress the virulence of C. albicans by inhibiting the formation of hyphae and biofilms. nih.gov

Table 3: Antimicrobial Activity of Selected 4-Phenylpiperazine Derivatives

| Derivative Class | Microbial Strain | Activity (MIC) |

| Piperazine containing 1,2,3-triazoles | Bacillus subtilis | Moderate to good |

| Staphylococcus epidermidis | Moderate to good | |

| Escherichia coli | Moderate to good | |

| Pseudomonas aeruginosa | Moderate to good | |

| Candida albicans | Moderate to good | |

| Aspergillus niger | Moderate to good | |

| N-Alkyl and N-Aryl piperazine derivatives | Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Significant | |

| Streptomyces epidermidis | Significant | |

| Escherichia coli | Significant | |

| Aspergillus fumigatus | Less active | |

| Aspergillus flavus | Less active | |

| Aspergillus niger | Less active |

Advanced Analytical Methodologies in 4 Phenylpiperazin 1 Ol Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For a compound like 4-Phenylpiperazin-1-ol, various chromatographic methods are employed to ensure its purity after synthesis and to quantify it in different matrices.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of phenylpiperazine derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, where a non-polar stationary phase is used with a polar mobile phase. For phenylpiperazine compounds, C18 (octadecyl) columns are frequently utilized. nih.govsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution, sometimes with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govscispace.com

For instance, a validated RP-HPLC method for a derivative of 4-phenylpiperazine involved a LiChrosorb 100 RP-18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 2), with UV detection at 239 nm. nih.gov In another application for analyzing phenylpiperazine, the mobile phase was a simple mixture of acetonitrile, water, and phosphoric acid. sielc.com

When coupled with mass spectrometry (MS), HPLC becomes an even more powerful tool. LC-MS combines the separation capabilities of HPLC with the mass detection and identification power of MS. This hyphenated technique is invaluable for confirming the molecular weight of the target compound and for identifying impurities and metabolites in complex biological samples. nih.gov Bioanalytical methods using techniques like Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry (LC-QTOF/MS) have been developed for N-phenylpiperazine derivatives, demonstrating high sensitivity and selectivity required for pharmacokinetic studies. nih.gov

Table 1: Example HPLC Conditions for Phenylpiperazine Derivatives

| Parameter | Method 1 (Derivative II) nih.gov | Method 2 (Phenylpiperazine) sielc.com | Method 3 (α-(4-phenylpiperazine) derivatives) nih.gov |

|---|---|---|---|

| Column | LiChrosorb 100 RP-18 (250 x 4.0 mm, 5 µm) | Newcrom R1 | Reversed-phase RP18 |

| Mobile Phase | Acetonitrile & Phosphate Buffer (pH 2) | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, 0.1% TFA |

| Detection | UV at 239 nm | MS-compatible (formic acid instead of phosphoric acid) | Not specified |

| Analyte | 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Phenylpiperazine | α-(4-phenylpiperazine) derivatives of N-benzylamides |

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile or semi-volatile compounds. For many phenylpiperazine derivatives, derivatization is necessary to increase their volatility and thermal stability for GC analysis. nih.gov A common approach involves silylating the molecule. For example, a validated method for analyzing phenylpiperazine-like stimulants in hair samples used N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) with 5% trimethylchlorosilane for derivatization. nih.gov The resulting trimethylsilyl (B98337) derivatives were then analyzed by GC-MS in selected ion monitoring (SIM) mode, which provides high sensitivity and specificity. nih.gov This technique is highly effective for screening and quantification in forensic toxicology. nih.govunodc.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to quickly check for the consumption of starting materials and the formation of the product. The separation is achieved on a plate coated with a stationary phase, such as silica (B1680970) gel. nih.gov For instance, in the analysis of a related compound, silica gel 60 F254 plates were used with a mobile phase of butanol, acetic acid, and water to separate the main compound from its decomposition products. nih.gov Reversed-phase TLC (RP-TLC) has also been employed in studies of phenylpiperazine derivatives, particularly for determining lipophilicity. nih.govnih.gov

Spectrophotometric and Electrochemical Detection Methods in Research Contexts

In conjunction with chromatographic separations, spectrophotometric detection is the most common method. UV-Vis spectrophotometry is widely used in HPLC systems, where the analyte's absorbance is measured at a specific wavelength as it elutes from the column. nih.gov The choice of wavelength is determined by the compound's chromophore; phenylpiperazines typically exhibit strong absorbance in the UV range. nih.gov

For compounds with poor UV absorbance, chemical derivatization can be employed to attach a chromophore. A general strategy involves reacting the analyte with a derivatizing agent to produce a highly colored or fluorescent product. For example, a spectrophotometric method for determining olanzapine, which contains a piperazine (B1678402) moiety, involves a diazotization-coupling reaction with p-nitroaniline to form a colored azo dye that can be measured colorimetrically. scispace.com This principle could be adapted for specific research applications involving this compound if direct detection is not sufficiently sensitive.

Information on the use of electrochemical detection methods for this compound is not prominent in the available literature. However, this detection mode can be a viable alternative for electroactive compounds, offering high sensitivity and selectivity without the need for derivatization.

Method Validation for Research Applications

For any analytical method to be considered reliable and accurate for research, it must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Following guidelines, such as those from the International Conference on Harmonisation (ICH), key parameters are evaluated. nih.gov

Validation parameters typically include:

Selectivity/Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.govnih.gov

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Validated methods for phenylpiperazine derivatives have shown excellent linearity with correlation coefficients (r²) greater than 0.99 and good precision and accuracy. nih.govnih.gov

Table 2: Example Validation Parameters for Phenylpiperazine Derivative Analysis nih.govnih.gov

| Parameter | GC-MS Method for Phenylpiperazine Stimulants nih.gov | RP-HPLC Method for Rabeprazole, Pantoprazole, and Itopride nih.gov |

|---|---|---|

| Linearity Range | 0.05 - 4 ng/mg | 2.5–25, 1–30, and 3–35 μg/mL respectively |

| Correlation Coefficient (r²) | > 0.99 | 0.994, 0.978, and 0.991 respectively |

| LOD | Not specified | 1, 0.3, and 1 μg/mL respectively |

| LOQ | 0.05 ng/mg | 2.5, 1, and 3 μg/mL respectively |

| Precision | Conforms to bioanalytical method validation criteria | Not specified |

| Accuracy | Conforms to bioanalytical method validation criteria | Not specified |

Lipophilicity Determination Using Chromatographic Methods

Lipophilicity, typically expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Chromatographic methods, particularly RP-HPLC and RP-TLC, are widely used as reliable and efficient alternatives to the traditional shake-flask method for determining lipophilicity. nih.govnih.gov

In these methods, the retention of a compound on a non-polar stationary phase is measured. scispace.comresearchgate.net A series of measurements are taken using mobile phases with varying compositions (e.g., different concentrations of an organic modifier like acetonitrile in water). nih.govnih.gov The retention factors (log k for HPLC or Rₘ for TLC) are then extrapolated to a theoretical mobile phase of 100% water to obtain the lipophilicity indices log k₀ or Rₘ₀. nih.govnih.gov These experimentally derived values show a strong correlation with calculated log P values and provide a reliable measure of a compound's lipophilicity. nih.govscispace.com Studies on series of α-(4-phenylpiperazin-1-yl)-gamma-phthalimidobutyramides and α-(4-phenylpiperazine) derivatives of N-benzylamides have successfully used both RP-TLC and RP-HPLC to determine and compare their lipophilicity. nih.govnih.gov

Future Research Directions and Emerging Paradigms for 4 Phenylpiperazin 1 Ol

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and innovative synthetic routes to create derivatives of 4-phenylpiperazin-1-ol is a primary focus of ongoing research. Scientists are exploring new catalytic systems and reaction conditions to enhance yield, purity, and structural diversity.

A key area of investigation involves the introduction of various substituents onto the phenylpiperazine scaffold to modulate biological activity. For instance, new anticancer agents have been developed by incorporating differentially substituted phenylpiperazines into a 1,2-benzothiazine framework. nih.gov One study reported the synthesis of 2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol by reacting 1-(4-nitrophenyl)piperazine (B103982) with bromoethanol in the presence of potassium carbonate and acetone. acs.org This highlights a common strategy of N-alkylation to introduce functional groups.

Future efforts will likely concentrate on the development of more sophisticated catalytic systems, such as transition-metal catalysts, to facilitate novel bond formations and construct more complex molecular architectures. The goal is to create libraries of phenylpiperazine derivatives for high-throughput screening and to identify compounds with enhanced therapeutic properties. nih.govnih.gov

Table 1: Synthetic Approaches for Phenylpiperazine Derivatives

| Product Class | Synthetic Strategy | Key Reagents | Reference |

| Anticancer Agents | Introduction of phenylpiperazine to a 1,2-benzothiazine scaffold | Differentially substituted phenylpiperazines, 1,2-benzothiazine | nih.gov |

| Polymer Monomers | N-alkylation with bromo-functionalized precursors | 1-(4-nitrophenyl)piperazine, Bromoethanol, Potassium carbonate | acs.org |

| Pyrrolidin-2-one Derivatives | Attachment of a pyrrolidin-2-one fragment | Phenylpiperazine, 3,3-disubstituted pyrrolidin-2-one precursors | nih.gov |

Design and Synthesis of Advanced Phenylpiperazine-Based Molecular Probes

The unique structural and electronic properties of the phenylpiperazine core make it an excellent candidate for the development of advanced molecular probes for biological imaging and sensing. researchgate.netthermofisher.com These probes are designed to detect specific analytes or changes in the cellular microenvironment, such as pH. researchgate.net

A notable example is the creation of near-infrared fluorescent probes based on piperazine-modified BODIPY (boron-dipyrromethene) dyes. researchgate.net These probes have been engineered for the sensitive and selective detection of lysosomal pH in living cells. The mechanism relies on an intramolecular charge transfer (ICT) process from the piperazine (B1678402) moiety to the BODIPY core. researchgate.net Under acidic conditions, such as those found in lysosomes, the fluorescence intensity of the probes significantly increases, allowing for clear visualization. researchgate.net

Researchers have synthesized a series of these probes, demonstrating that modifications to the piperazine structure can tune the probe's properties, such as water solubility and fluorescence response. researchgate.net Future work in this area will likely focus on:

Developing probes with even greater sensitivity and selectivity for various biological targets.

Creating multi-functional probes capable of detecting several analytes simultaneously.

Improving the photophysical properties, such as increasing Stokes shifts and fluorescence lifetimes, to enhance their utility in complex biological systems. mdpi.com

Table 2: Phenylpiperazine-Based Fluorescent Probes for pH Sensing

| Probe Name | Fluorophore Core | Target | Mechanism | Key Feature | Reference |

| Probes A, B, C | BODIPY | Lysosomal pH | Intramolecular Charge Transfer (ICT) | Low auto-fluorescence at physiological pH, high fluorescence in acidic conditions | researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Molecular Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and these technologies are being increasingly applied to the discovery of novel phenylpiperazine-based compounds. nih.govnih.gov AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates far more efficiently than traditional methods. nih.gov

Key applications of AI/ML in this context include:

Virtual Screening: AI models can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov

Property Prediction: Machine learning algorithms can predict the physicochemical and pharmacological properties of new phenylpiperazine derivatives, such as solubility, toxicity, and bioavailability, helping to prioritize the most promising candidates for synthesis and testing. nih.govnih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning the relationships between chemical structure and function, these models can propose novel phenylpiperazine derivatives optimized for a specific therapeutic purpose. researchgate.netyoutube.com

Lead Optimization: AI can guide the modification of a lead compound to improve its efficacy and reduce off-target effects. nih.gov By integrating AI with molecular dynamics (MD) simulations, researchers can gain deeper insights into how a molecule will behave in a biological system. researchgate.net

The integration of AI/ML is expected to significantly accelerate the discovery and development of next-generation drugs based on the this compound scaffold. researchgate.net

Table 3: Applications of AI/ML in Phenylpiperazine Discovery

| AI/ML Technique | Application | Description | Reference |

| Graph Neural Networks (GNNs) | Molecular Property Prediction | Models molecules as graphs to analyze structures and predict behavior, optimizing drug design. | nih.gov |

| Supervised Learning | Druggability Assessment | Uses labeled data to train models that predict if a biological target can be modulated by a drug. | nih.gov |

| Generative Models | De Novo Drug Design | Creates novel molecular structures with optimized properties by learning from existing data. | researchgate.netyoutube.com |

| AI-Enhanced MD Simulations | Lead Optimization | Combines AI predictions with physics-based simulations to refine molecular structures and predict dynamic behavior. | researchgate.net |

Investigation in New Interdisciplinary Research Areas (e.g., organometallic chemistry, polymer science)

The versatility of the this compound structure opens doors for its application in diverse scientific fields beyond pharmacology, including polymer science and organometallic chemistry.

Polymer Science: Researchers have successfully incorporated phenylpiperazine derivatives into polymer chains to create new materials with unique optical and electronic properties. acs.org For example, methacrylic polymers containing a 1-(4-nitrophenyl)piperazine fragment have been synthesized. These polymers exhibit interesting optical energy band gaps, suggesting potential applications in photovoltaics, field-effect transistors, or electrochromic devices. acs.org Future studies may explore how varying the substituents on the phenylpiperazine ring or altering the polymer backbone can be used to fine-tune these material properties for specific technological applications.

Organometallic Chemistry: While specific studies on the organometallic complexes of this compound are not yet widespread, the molecule possesses clear potential as a ligand. The nitrogen atoms of the piperazine ring can act as Lewis bases, coordinating to metal centers. The phenyl group can also participate in π-stacking interactions or be functionalized to create multidentate ligands. nih.gov The crystal structure of related 4-phenylpiperazin-1-ium salts shows that the piperazine ring adopts a stable chair conformation, which is a key consideration for ligand design. nih.gov Future research could involve the synthesis and characterization of organometallic complexes featuring this compound or its derivatives as ligands, potentially leading to new catalysts, sensors, or materials with novel magnetic or electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenylpiperazin-1-ol, and how do reaction conditions influence yield?

- Methodology : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol) are synthesized by reacting substituted piperazines with halogenated alcohols under basic conditions (e.g., K₂CO₃ in acetonitrile) . For this compound, a similar approach could involve reacting 1-phenylpiperazine with ethylene oxide or a halogenated alcohol. Optimization of solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–100°C), and stoichiometric ratios should be systematically tested to maximize yield.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- X-ray crystallography : For unambiguous confirmation of molecular geometry and hydrogen bonding patterns. Refinement via SHELXL (as described in SHELX workflows ) is recommended.

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., absence of unreacted starting materials).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula.

Cross-validation with computational models (e.g., DFT-optimized structures) enhances reliability .

Q. What preliminary biological assays are suitable for evaluating this compound's activity?

- Methodology : Screen for receptor binding affinity using:

- Radioligand displacement assays : Target serotonin (5-HT₁A/2A) or dopamine receptors, as piperazine derivatives often modulate these pathways .